5-(Chloromethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole
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Overview
Description
5-(Chloromethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole is a synthetic organic compound characterized by the presence of a chloromethyl group, a trifluoromethoxy-substituted phenyl ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole typically involves the following steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives. For instance, the reaction between a hydrazide and a carboxylic acid chloride under acidic or basic conditions can yield the oxadiazole ring.
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Introduction of the Trifluoromethoxy Group: : The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethoxy-containing reagents. This step often requires the use of strong bases and specific solvents to facilitate the substitution.
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Chloromethylation: : The final step involves the chloromethylation of the oxadiazole ring. This can be achieved using chloromethylating agents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid under controlled conditions to ensure selective chloromethylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols, leading to the formation of a wide range of derivatives.
Oxidation and Reduction: The oxadiazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The trifluoromethoxy-substituted phenyl ring can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, thiols, and amines in solvents like DMF or DMSO under mild heating conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, substitution with an amine would yield an aminomethyl derivative, while coupling with a boronic acid would yield a biaryl compound.
Scientific Research Applications
Chemistry
In chemistry, 5-(Chloromethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The trifluoromethoxy group is known to enhance the metabolic stability and bioavailability of drug candidates, while the oxadiazole ring can interact with biological targets such as enzymes and receptors.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, such as herbicides and fungicides, due to its ability to interact with specific biological pathways in plants and fungi.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The trifluoromethoxy group can enhance binding affinity through hydrophobic interactions, while the oxadiazole ring can form hydrogen bonds or coordinate with metal ions in the active site of enzymes.
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole: Lacks the trifluoromethoxy group, resulting in different chemical properties and biological activities.
3-[4-(Trifluoromethoxy)phenyl]-1,2,4-oxadiazole: Lacks the chloromethyl group, making it less reactive in substitution reactions.
5-(Bromomethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole: Similar structure but with a bromomethyl group, which can lead to different reactivity and applications.
Uniqueness
The presence of both the chloromethyl and trifluoromethoxy groups in 5-(Chloromethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole makes it unique. The chloromethyl group provides a site for further functionalization, while the trifluoromethoxy group enhances its stability and bioactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(chloromethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2O2/c11-5-8-15-9(16-18-8)6-1-3-7(4-2-6)17-10(12,13)14/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRIMZCFJOCQOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CCl)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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